molecular formula C17H23N3O B497153 2-methyl-N-(4-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide CAS No. 957495-30-6

2-methyl-N-(4-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide

Cat. No.: B497153
CAS No.: 957495-30-6
M. Wt: 285.4g/mol
InChI Key: GOOYNSCUOFWLPE-UHFFFAOYSA-N
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Description

2-methyl-N-(4-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms

Preparation Methods

The synthesis of 2-methyl-N-(4-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid with 4-methylaniline in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

2-methyl-N-(4-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the amide group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2-methyl-N-(4-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide depends on its specific application. In medicinal chemistry, the compound may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely depending on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

2-methyl-N-(4-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide can be compared with other similar compounds, such as:

    N-(4-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide: Lacks the 2-methyl group on the propanamide chain.

    2-methyl-N-(phenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide: Lacks the 4-methyl group on the phenyl ring.

    2-methyl-N-(4-methylphenyl)-3-(1H-pyrazol-1-yl)propanamide: Lacks the trimethyl substitution on the pyrazole ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties.

Properties

IUPAC Name

2-methyl-N-(4-methylphenyl)-3-(3,4,5-trimethylpyrazol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-11-6-8-16(9-7-11)18-17(21)12(2)10-20-15(5)13(3)14(4)19-20/h6-9,12H,10H2,1-5H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOOYNSCUOFWLPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(C)CN2C(=C(C(=N2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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